Superior Mutagenic Potency of 10-AzaBaP vs. BaP in Human Liver S9 Ames Test
10-AzaBaP exhibits greater mutagenicity than its parent compound BaP when assessed in the Ames test using pooled human liver S9 as the metabolic activation system [1]. This finding is critical for human risk assessment studies.
| Evidence Dimension | Mutagenic potency (revertants per plate) in Ames test |
|---|---|
| Target Compound Data | Induced revertants per plate (2.5 nmol 10-azaBaP) |
| Comparator Or Baseline | Benzo[a]pyrene (BaP) at equivalent dose |
| Quantified Difference | 10-azaBaP > BaP (qualitatively greater; specific revertant counts from original study) |
| Conditions | Ames test in Salmonella typhimurium TA100 with pooled human liver S9 metabolic activation |
Why This Matters
Demonstrates that human metabolic enzymes activate 10-azaBaP more efficiently than BaP, directly impacting the selection of this compound for human-relevant genotoxicity screening.
- [1] Yamada K, Suzuki T, Hakura A, Mizutani T, Saeki K. Metabolic activation of 10-aza-substituted benzo[a]pyrene by cytochrome P450 1A2 in human liver microsomes. Mutat Res. 2004;557(2):159-165. doi:10.1016/j.mrgentox.2003.10.007 View Source
